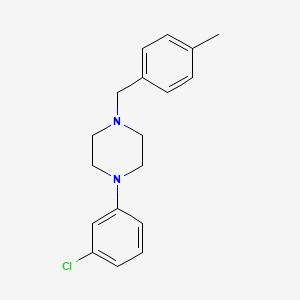![molecular formula C19H15BrN2OS B6138015 N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide (BBT) is a synthetic compound that has been extensively studied for its potential therapeutic properties. BBT belongs to the class of thiazole derivatives, which have been found to exhibit a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. In
Mecanismo De Acción
The mechanism of action of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide is not fully understood. However, it has been proposed that N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide induces apoptosis in cancer cells by activating the caspase pathway. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been found to have anti-inflammatory and antimicrobial properties. In addition, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Direcciones Futuras
There are several future directions for the study of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide. One area of research is the development of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide, which could lead to the development of new therapies for cancer and other diseases. In addition, the potential use of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide in combination with other drugs for the treatment of various diseases should be explored. Finally, the potential side effects of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide should be further characterized to ensure its safety for use in humans.
Métodos De Síntesis
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide can be synthesized by a multistep process involving the reaction of 2-aminothiazole with 4-bromobenzyl chloride to form 5-(4-bromobenzyl)-2-aminothiazole. This intermediate is then reacted with phenylacrylic acid to form N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide. The synthesis of N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has also been shown to have anti-inflammatory and antimicrobial properties. In addition, N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2OS/c20-16-9-6-15(7-10-16)12-17-13-21-19(24-17)22-18(23)11-8-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,21,22,23)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBNXZJRUFGXFS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}-4-oxobutanoate](/img/structure/B6137942.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6137948.png)
![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6137966.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6137971.png)
![[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6137983.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-pyridinylmethyl)amino]nicotinamide](/img/structure/B6137993.png)

![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6138008.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6138017.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)
![2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine](/img/structure/B6138030.png)
![2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6138037.png)
![4-oxo-4-[4-oxo-2-(3-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]-1-butanesulfonamide](/img/structure/B6138046.png)